1H-benzimidazol-1-amine
Overview
Description
Synthesis Analysis
The synthesis of 1H-benzimidazol-1-amine and related compounds has been explored through various methods. One approach involves the Rh(III)-catalyzed C-H activation cascade reaction from imidamides and anthranils, which proceeds via a C-H amination-cyclization-cyclization process in ionic liquid without any additives, showcasing moderate-to-high yield and broad substrate scope features (Hu et al., 2019). Additionally, palladium-catalyzed aryl-amination chemistry has been optimized for the intramolecular synthesis of benzimidazoles, leading to a range of these heterocycles being prepared rapidly and in excellent yield (Brain & Steer, 2003).
Molecular Structure Analysis
Molecular structures of benzimidazole derivatives have been elucidated using various spectroscopic methods. For instance, X-ray diffractometry determined the crystal and molecular structures of specific benzimidazo[1,2-a]quinolines, highlighting their planar nature and the existence of weak intermolecular hydrogen bonds and π–π aromatic interactions (Perin et al., 2011).
Chemical Reactions and Properties
1H-benzimidazol-1-amine participates in various chemical reactions, leading to a multitude of compounds with diverse properties. For example, the electrochemical synthesis of benzo[d]imidazole via intramolecular C(sp3)-H amination provides a novel method to obtain 1,2-disubstituted benzimidazoles without transition metals and oxidants, showcasing functional group tolerance (Li et al., 2021).
Physical Properties Analysis
The physical properties of 1H-benzimidazol-1-amine derivatives, such as solubility, melting points, and crystalline structure, are closely related to their molecular structures. The planarity of the molecules and the nature of substituents significantly affect their physical characteristics, as observed in their crystal packing and hydrogen bonding patterns.
Chemical Properties Analysis
1H-benzimidazol-1-amine and its derivatives exhibit a wide range of chemical properties, including their reactivity towards different chemical agents, pH sensitivity, and electrochemical behavior. For instance, derivatives of 1H-benzimidazol-1-amine have been identified as effective pH sensors due to their high chemosensor activity with respect to hydrogen cations (Tolpygin et al., 2012).
Scientific Research Applications
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Pharmacological Activities
- Field : Pharmacology
- Application Summary : Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . They possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .
- Methods of Application : Researchers have synthesized plenty of benzimidazole derivatives in the last decades .
- Results : Several promising therapeutic candidates are undergoing human trials, and some of these are going to be approved for clinical use .
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Antileishmanial Activity
- Field : Pharmacology
- Application Summary : N-benzyl-1H-benzimidazol-2-amine derivatives showed significant antileishmanial activity against the amastigote of L. mexicana and L. braziliensis .
- Methods of Application : A total of 28 N-benzyl-1H-benzimidazol-2-amine derivatives were synthesized .
- Results : Compounds 347–348 showed significant (p < 0.05) antileishmanial activity with IC 50 values of 2.62 and 3.21 µM, respectively .
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Antimicrobial Activity
- Field : Microbiology
- Application Summary : Benzimidazole derivatives have shown potent antimicrobial activity .
- Methods of Application : Various benzimidazole derivatives were synthesized and tested for their antimicrobial properties .
- Results : One compound was found to exhibit potent in vitro antimicrobial activity with MIC of 15, 17, 19, 9, 11 and 15 μg/mL against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans and A. niger, respectively .
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Anti-Oxidative Activity
- Field : Biochemistry
- Application Summary : Some benzimidazole derivatives have shown efficient anti-oxidative activity in the cellular system .
- Methods of Application : Benzimidazole derivatives were synthesized and tested for their anti-oxidative properties .
- Results : One compound showed efficient anti-oxidative activity in the cellular system .
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Antibacterial Activity
- Field : Microbiology
- Application Summary : Indole-based pyrido[1,2-a]benzimidazoles have shown potent antibacterial activity .
- Methods of Application : Various indole-based pyrido[1,2-a]benzimidazoles were synthesized and tested for their antibacterial properties .
- Results : Compounds 5, 6, and 7 displayed considerable antibacterial activity against S. typhi (MIC 50, 62.5 and 12.5 μg mL −1, respectively) compared to reference drugs ampicillin, chloramphenicol, and ciprofloxacin (MIC 100, 50 and 25 μg mL −1, respectively) .
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Inhibition of Xanthine Oxidase
- Field : Biochemistry
- Application Summary : Certain benzimidazole derivatives have shown inhibitory effects on xanthine oxidase .
- Methods of Application : Various benzimidazole derivatives were synthesized and tested for their inhibitory effects on xanthine oxidase .
- Results : Among the tested compounds, 5-{[2-(4-Nitrobenzyl)-1H-benzimidazol-1-yl]methyl}-N-phenyl-1,3,4-thiadiazol-2-amine (compound 30) displays the best inhibitory effect against xanthine oxidase .
properties
IUPAC Name |
benzimidazol-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-10-5-9-6-3-1-2-4-7(6)10/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYXDTAROKJMBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286364 | |
Record name | 1H-benzimidazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-benzimidazol-1-amine | |
CAS RN |
6299-92-9 | |
Record name | 6299-92-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45055 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-benzimidazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,3-benzodiazol-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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